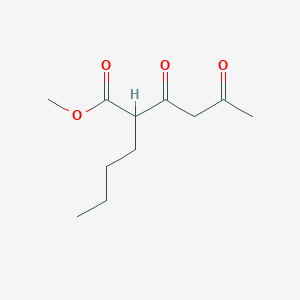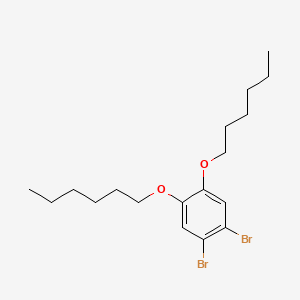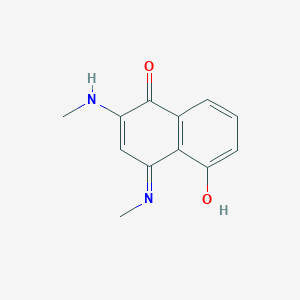![molecular formula C10H10O4 B14300971 Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]- CAS No. 115436-75-4](/img/structure/B14300971.png)
Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]- is an organic compound with significant importance in various fields of scientific research. This compound is known for its unique chemical structure, which includes an ethanone group attached to a phenyl ring substituted with acetyloxy and hydroxy groups. Its molecular formula is C10H10O4, and it is often used as a building block in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]- typically involves the acetylation of 3,4-dihydroxyacetophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include heating the mixture to a temperature range of 50-60°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyloxy group.
Major Products Formed
Oxidation: Formation of 3-acetoxy-4-hydroxybenzoic acid.
Reduction: Formation of 1-[3-(acetyloxy)-4-hydroxyphenyl]ethanol.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
科学研究应用
Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of pharmaceuticals.
相似化合物的比较
Similar Compounds
Ethanone, 1-(3-hydroxyphenyl)-: Similar structure but lacks the acetyloxy group.
Ethanone, 1-[4-(acetyloxy)-3-(chloromethyl)phenyl]-: Contains a chloromethyl group instead of a hydroxy group.
Ethanone, 1-[3,5-bis(acetyloxy)phenyl]-: Contains two acetyloxy groups on the phenyl ring.
Uniqueness
Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]- is unique due to the presence of both acetyloxy and hydroxy groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research applications.
属性
| 115436-75-4 | |
分子式 |
C10H10O4 |
分子量 |
194.18 g/mol |
IUPAC 名称 |
(5-acetyl-2-hydroxyphenyl) acetate |
InChI |
InChI=1S/C10H10O4/c1-6(11)8-3-4-9(13)10(5-8)14-7(2)12/h3-5,13H,1-2H3 |
InChI 键 |
WSAWHAMVRCMYSN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1)O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)

![Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14300897.png)
![6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B14300903.png)






